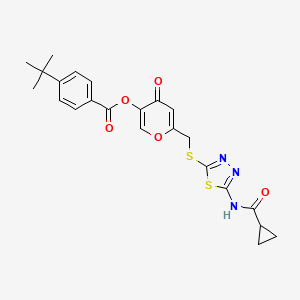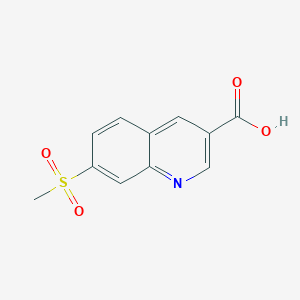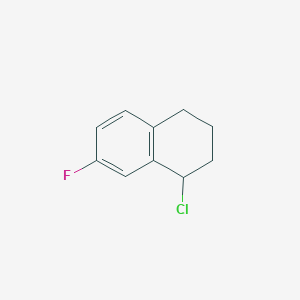
1-Chloro-7-fluoro-1,2,3,4-tetrahydronaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-Chloro-7-fluoro-1,2,3,4-tetrahydronaphthalene is a chemical compound with the CAS Number: 1082399-51-6 . It has a molecular weight of 184.64 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H10ClF/c11-10-3-1-2-7-4-5-8(12)6-9(7)10/h4-6,10H,1-3H2 . This indicates the presence of 10 carbon atoms, 10 hydrogen atoms, 1 chlorine atom, and 1 fluorine atom in the molecule. The molecule contains a naphthalene ring which is partially saturated (tetrahydro-) and substituted with a chlorine atom at the 1st position and a fluorine atom at the 7th position .Scientific Research Applications
Isomerization and Derivative Formation
1-Chloro-7-fluoro-1,2,3,4-tetrahydronaphthalene and its derivatives are involved in chemical reactions like isomerization. For instance, Hayashi and Ishikawa (1971) discovered that 1, 4-Epoxy-1, 4-dihydronaphthalene and its tetrahalogeno derivatives could be isomerized to 1-naphthol or tetrahalogeno-1-naphthols using activated alumina, with acidic alumina being particularly effective (Hayashi & Ishikawa, 1971).
Application in Liquid Crystal Displays (LCDs)
The compound and its derivatives have applications in the development of new materials for electronics, particularly in liquid crystal displays. Kusumoto et al. (2004) designed and synthesized liquid crystal materials with a fluoro-substituted tetrahydronaphthalene structure, specifically for active matrix LCDs. Their findings highlighted these compounds' potential in creating liquid crystal mixtures with a wide nematic temperature range and significant dielectric anisotropy, beneficial for TFT-displays (Kusumoto et al., 2004).
Role in Chemical Synthesis and Stereochemistry
The fluoro-substituted tetrahydronaphthalene derivatives have also been noted for their role in chemical synthesis and the study of stereochemistry. Masson and Schlosser (2005) highlighted their use in solving issues related to positional selectivity in the formation of fluoronaphthalene building blocks, which are crucial for pharmaceutical or agricultural research. They noted the versatility of these compounds in creating naphthalene derivatives with unique substituent patterns through Diels-Alder reactions (Masson & Schlosser, 2005).
properties
IUPAC Name |
1-chloro-7-fluoro-1,2,3,4-tetrahydronaphthalene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClF/c11-10-3-1-2-7-4-5-8(12)6-9(7)10/h4-6,10H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVIYKNIXUJMCHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)C=CC(=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClF |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

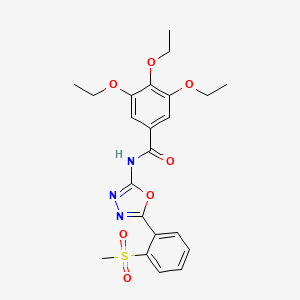
![2-[2-(4-Benzylpiperidin-1-yl)acetamido]benzamide](/img/structure/B3014988.png)
![3-((2-((3-chloro-4-methylphenyl)amino)-2-oxoethyl)thio)-N-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B3014994.png)

![2-methoxy-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide](/img/structure/B3014998.png)
![(1R,3S,5S)-3-methoxy-8-azabicyclo[3.2.1]octane hydrochloride](/img/no-structure.png)
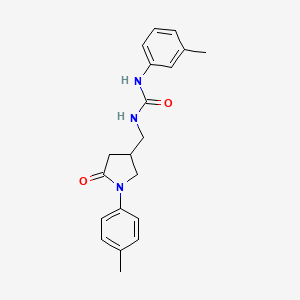
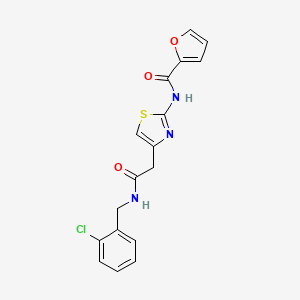
![N-(3,4-dimethoxyphenethyl)-2-((2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B3015002.png)

![1-[cyclohexyl(methyl)carbamoyl]-3-methyl-1H-imidazol-3-ium iodide](/img/structure/B3015004.png)
![N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-2-carboxamide](/img/structure/B3015006.png)
